2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-

Lipophilicity Drug-likeness Permeability

The target compound, 2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- (CAS: 1380487-27-3), is a 1-tert-butyl substituted imidazo[4,5-b]pyridin-2-one derivative. This heterocyclic core, classified as a purine bioisostere, is recognized as a privileged scaffold in kinase inhibitor design, notably in p38 MAP kinase and Bruton's tyrosine kinase (BTK) programs.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 1380487-27-3
Cat. No. B3237114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-
CAS1380487-27-3
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=C(NC1=O)N=CC=C2
InChIInChI=1S/C10H13N3O/c1-10(2,3)13-7-5-4-6-11-8(7)12-9(13)14/h4-6H,1-3H3,(H,11,12,14)
InChIKeyDPYNNJSISFEUJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Profile: 2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- (CAS: 1380487-27-3)


The target compound, 2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- (CAS: 1380487-27-3), is a 1-tert-butyl substituted imidazo[4,5-b]pyridin-2-one derivative [1]. This heterocyclic core, classified as a purine bioisostere, is recognized as a privileged scaffold in kinase inhibitor design, notably in p38 MAP kinase and Bruton's tyrosine kinase (BTK) programs [2]. The introduction of the tert-butyl group at the N1 position modulates key physicochemical properties that are critical for fragment-based drug discovery (FBDD) and lead optimization campaigns.

Why N-Alkyl Imidazo[4,5-b]pyridin-2-ones Cannot Be Simply Interchanged: The 1-tert-Butyl Imperative


The imidazo[4,5-b]pyridin-2-one scaffold is a promiscuous hinge-binding motif; however, subtle variations in N-substitution drastically alter lipophilicity (LogP), hydrogen-bond donor (HBD) count, and steric bulk, which in turn govern permeability, solubility, and binding specificity [1]. Generic substitution of the 1-tert-butyl group with a smaller alkyl chain (e.g., methyl) or the unsubstituted parent would result in a >16-fold loss in calculated lipophilicity and a doubling of HBD capacity, fundamentally altering the compound's property profile in drug-discovery libraries [2][3]. This makes the 1-tert-butyl variant a specific design tool, not an interchangeable building block.

Quantitative Differentiation: How the 1-tert-Butyl Derivative Compares to Closest In-Class Analogs


Computed LogP Gradient: Target vs. Parent vs. 1-Methyl Derivative

The 1-tert-butyl substitution substantially increases computed lipophilicity relative to the unsubstituted parent and the 1-methyl analog. The target compound exhibits an XLogP3-AA of 1.0 [1], compared to -0.2 for the parent 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one [2] and 0.56 for the 7-methyl derivative (a representative mono-methyl analog) . The difference of 1.2 log units versus the parent translates to an approximately 16-fold higher octanol/water partition coefficient, which can be decisive for membrane permeability in cell-based assays.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count Reduction: Target vs. Unsubstituted Parent

The N1-tert-butyl substitution eliminates one hydrogen-bond donor (HBD) from the core scaffold. The target compound has a computed HBD count of 1 [1], whereas the unsubstituted parent has a computed HBD count of 2 [2]. A lower HBD count is generally associated with improved passive membrane permeability and reduced crystal lattice energy, which can translate to higher solubility in organic matrices.

Solubility Permeability Drug-likeness

Steric Bulk Differentiation: A-Value Comparison (tert-Butyl vs. Methyl)

The tert-butyl group imposes significantly greater steric demand than a methyl group, as quantified by the A-value (conformational free-energy preference). The A-value for tert-butyl is approximately 5.0 kcal/mol, compared to 1.74 kcal/mol for methyl [1]. This ~3-fold increase in steric bulk can restrict rotational freedom and enhance shape complementarity in protein binding pockets, offering a potential advantage in fragment elaboration where selectivity is desired.

Steric hindrance Binding selectivity Conformational restriction

Commercial Availability and Purity Baseline

The compound is commercially available from multiple specialty chemical suppliers with a baseline purity specification of ≥95% . This purity level is consistent across vendors, reducing batch-to-batch variability and allowing immediate use in fragment libraries without additional purification. In contrast, closely related N-alkyl derivatives (e.g., 1-isopropyl or 1-ethyl) are less commonly stocked and often require custom synthesis, leading to longer lead times and higher procurement costs.

Procurement Purity Supply chain

High-Impact Applications for 1-tert-Butyl Imidazo[4,5-b]pyridin-2-one in Drug Discovery & Chemical Biology


Fragment-Based Drug Discovery (FBDD) Library Construction

With its balanced LogP (1.0) and single HBD, the compound serves as an ideal fragment for FBDD libraries targeting kinases and other ATP-binding proteins. Its enhanced permeability relative to the parent scaffold makes it suitable for cellular fragment screens, where passive membrane crossing is essential [1].

Structure-Activity Relationship (SAR) Studies on p38 MAP Kinase Inhibitors

The imidazo[4,5-b]pyridin-2-one hinge binder is a validated core in p38 inhibitors. The 1-tert-butyl variant can be used to probe the optimal N-substituent for lipophilicity and selectivity, as demonstrated by the structure-based design linking this core to p-methylbenzamide fragments [2]. The increased steric demand of the tert-butyl group can also be exploited to differentiate selectivity between kinase isoforms.

Chemical Probe for NR2B Receptor Modulation

Substituted 1H-imidazo[4,5-b]pyridin-2-ones have been patented as GluN2B receptor modulators [3]. The 1-tert-butyl derivative, with its distinct property profile, can be employed as a starting building block for synthesizing novel NR2B ligands, where fine-tuning of lipophilicity and HBD count is critical for CNS penetration.

Custom Synthesis of mGlu2 Positive Allosteric Modulators (PAMs)

The 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one template has been optimized for mGlu2 PAM activity. The 1-tert-butyl group can be used to replace a benzyl or isopropyl group in lead compounds to improve metabolic stability and plasma exposure, a strategy supported by SAR trends in this series [4].

Quote Request

Request a Quote for 2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.